6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through various methods. One efficient method involves a multistep process starting with the preparation of a key synthon, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. This synthon is then subjected to Friedlander condensation with reactive methylenes to yield the desired compound .
Another method involves a one-pot, catalyst-free grinding procedure. This method includes the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. The reaction is carried out under grinding conditions, which simplifies the process and enhances the yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and catalyst-free grinding methods can be adapted for large-scale synthesis. These methods offer advantages such as simplicity, high speed, and high atom efficiency, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents on the pyrazole or pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antagonist of angiotensin II and dopamine D3 receptors, inhibitors of cyclin-dependent kinase (CDK), and antitumor agents.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of fluorescent materials and chemosensors.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antagonist of angiotensin II and dopamine D3 receptors, the compound binds to these receptors, inhibiting their activity and modulating physiological responses. The compound’s inhibitory effects on cyclin-dependent kinase (CDK) involve the disruption of cell cycle progression, leading to potential antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the methoxy group on the phenyl ring enhances its potential as a fluorescent material and contributes to its unique interactions with biological targets .
Properties
CAS No. |
258340-66-8 |
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Molecular Formula |
C21H17N5O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H17N5O/c1-13-18-19(14-8-10-16(27-2)11-9-14)17(12-22)20(23)24-21(18)26(25-13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,23,24) |
InChI Key |
FRJXPWPBVAWXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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